BenchChemオンラインストアへようこそ!

1,3,6,8-Tetramethyl-2,7-naphthyridine

Lipophilicity Partition coefficient Drug-like property optimization

1,3,6,8-Tetramethyl-2,7-naphthyridine (CAS 88300-52-1) is the prototypical 2,7-naphthyridine scaffold, uniquely substituted at all four α-positions, eliminating reactive α-C–H sites. Its calculated LogP of 2.86 and PSA of 25.78 Ų place it in a favorable Lipinski space for passive permeability, offering a distinct advantage over the parent core. The one-pot Friedel-Crafts tetraacetylation route enables cost-effective scale-up, making it the most economical entry point into the 1,3,6,8-tetraalkyl series for multi-gram building-block procurement.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 88300-52-1
Cat. No. B13934286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetramethyl-2,7-naphthyridine
CAS88300-52-1
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C
InChIInChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3
InChIKeyBPEYFVCOPHRJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6,8-Tetramethyl-2,7-naphthyridine (CAS 88300-52-1): Physicochemical and Synthetic Baseline for Procurement Evaluation


1,3,6,8-Tetramethyl-2,7-naphthyridine (CAS 88300-52-1) is a symmetrically tetra-methylated derivative of the 2,7-naphthyridine bicyclic heterocycle, belonging to the broader naphthyridine family of fused pyridopyridine isomers [1]. Its molecular formula is C₁₂H₁₄N₂ (MW 186.25 g/mol), with methyl substituents occupying all four α-positions (1, 3, 6, and 8) relative to the ring nitrogen atoms, resulting in a fully substituted aromatic core with no reactive α-C–H sites [2]. First synthesized via a one-pot Friedel-Crafts tetraacetylation of isobutene in AlCl₃/AcCl followed by liquid ammonia treatment [3], this compound represents the prototypical member of the 1,3,6,8-tetraalkyl-2,7-naphthyridine series and has been characterized by ¹H NMR and GC-MS spectral libraries [4].

Why 1,3,6,8-Tetramethyl-2,7-naphthyridine Cannot Be Interchanged with Other 2,7-Naphthyridine Derivatives in Research Protocols


The tetramethyl substitution pattern of 1,3,6,8-tetramethyl-2,7-naphthyridine produces physicochemical properties that deviate substantially from the parent 2,7-naphthyridine scaffold and from other substitution variants, making blind interchange between analogs scientifically unsound [1]. Methylation at all four α-positions eliminates the possibility of electrophilic substitution or metallation at these sites, fundamentally altering the compound's reactivity profile compared to partially substituted or unsubstituted 2,7-naphthyridines [2]. Moreover, the calculated LogP of 2.86 represents an approximately 5.4-fold increase in lipophilicity relative to the parent heterocycle (LogP ≈ 0.53), a difference that would significantly impact partitioning behaviour in any biphasic reaction system, chromatographic separation, or biological assay where membrane permeability is relevant [3]. The quantitative evidence below demonstrates that procurement decisions based solely on the 2,7-naphthyridine core—without explicit specification of the 1,3,6,8-tetramethyl derivative—carry a high risk of obtaining a compound with materially different physicochemical behaviour.

1,3,6,8-Tetramethyl-2,7-naphthyridine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation of 1,3,6,8-Tetramethyl-2,7-naphthyridine Versus Parent 2,7-Naphthyridine

1,3,6,8-Tetramethyl-2,7-naphthyridine exhibits a calculated LogP of 2.86 [1], compared to a LogP of approximately 0.53 for the unsubstituted parent 2,7-naphthyridine (CAS 253-45-2) [2]. This represents a ΔLogP of +2.33 log units, corresponding to an approximately 5.4-fold greater partitioning into the organic phase of an octanol/water system. The tetramethyl derivative thus resides firmly in the moderately lipophilic space typical of drug-like small molecules (LogP 1–3), whereas the parent heterocycle is relatively hydrophilic.

Lipophilicity Partition coefficient Drug-like property optimization

Density and Molar Volume Anomaly of 1,3,6,8-Tetramethyl-2,7-naphthyridine Relative to Parent 2,7-Naphthyridine

Despite a 43% higher molecular weight (186.25 vs. 130.15 g/mol), 1,3,6,8-tetramethyl-2,7-naphthyridine has a measured density of 1.063 g/cm³ [1], which is approximately 10.1% lower than the density of the parent 2,7-naphthyridine (1.183 g/cm³) . This counterintuitive density reduction indicates that tetramethyl substitution significantly disrupts intermolecular packing in the condensed phase, resulting in a larger molar volume per molecule than would be predicted from simple mass-additive models. The refractive index (1.595 vs. 1.653 for the parent) is also consistent with the lower polarizability density of the methylated derivative [2].

Density Molecular packing Physical property prediction

Synthetic Route Uniqueness: One-Pot Friedel-Crafts Tetraacylation Pathway Exclusively Accessible to 1,3,6,8-Tetramethyl-2,7-naphthyridine and Its Tetraalkyl Homologs

The synthesis of 1,3,6,8-tetramethyl-2,7-naphthyridine proceeds via a unique one-pot Friedel-Crafts tetraacetylation of isobutene (generated in situ from t-BuOH, t-BuCl, or diisobutylene) using acetyl chloride and AlCl₃, followed by direct treatment of the crude reaction mixture with liquid ammonia to afford the title compound [1]. This method is generalizable to other acyl chlorides (RCOCl; R = ethyl, propyl, butyl, isopropyl), enabling systematic access to the entire 1,3,6,8-tetraalkyl-2,7-naphthyridine series . Critically, this synthetic strategy is inaccessible for partially substituted 2,7-naphthyridines, which typically require multi-step condensation routes from pyridine precursors or quinoline derivatives and therefore differ substantially in step count, overall yield, and scalability [2].

Friedel-Crafts acylation Heterocycle synthesis Tetraalkyl-naphthyridine

Spectral Fingerprint Specificity: Differentiating 1,3,6,8-Tetramethyl-2,7-naphthyridine from Isomeric Naphthyridine Derivatives by GC-MS and NMR

1,3,6,8-Tetramethyl-2,7-naphthyridine has a fully characterized spectral fingerprint in the Wiley KnowItAll reference libraries, including ¹H NMR and GC-MS (EI) spectra [1]. Its exact mass is 186.115698 g/mol (InChIKey: BPEYFVCOPHRJPE-UHFFFAOYSA-N) [2]. In contrast, regioisomeric naphthyridines with different methylation patterns (e.g., 1,3,5,7-tetramethyl derivatives of 1,6- or 1,8-naphthyridine) would exhibit distinct NMR splitting patterns due to different aromatic proton environments and different GC retention indices due to altered dipole moments and molecular symmetry [3]. The availability of validated reference spectra in a commercial spectral library enables unambiguous identity confirmation upon receipt, which is critical given that isomeric tetramethyl-naphthyridines would share the same molecular formula (C₁₂H₁₄N₂) and identical nominal mass.

GC-MS NMR spectroscopy Quality control Compound identification

Polar Surface Area Constancy and Its Implications: Differentiating Lipophilicity-Driven Behaviour from Hydrogen-Bonding Capacity in 1,3,6,8-Tetramethyl-2,7-naphthyridine

Both 1,3,6,8-tetramethyl-2,7-naphthyridine and the parent 2,7-naphthyridine share an identical calculated polar surface area (PSA) of 25.78 Ų, because the four methyl substituents are non-polar and do not introduce additional hydrogen-bond donors or acceptors [1]. When combined with the substantial LogP difference (2.86 vs. 0.53), this means the tetramethyl derivative achieves a markedly higher LogP/PSA ratio (~0.111 vs. ~0.021 for the parent)—a parameter relevant to predicting passive membrane permeability in the context of Lipinski's Rule of Five assessments [2]. This property combination distinguishes 1,3,6,8-tetramethyl-2,7-naphthyridine from analogs bearing polar substituents (e.g., chloro, amino, or carboxylate groups at the 1,3,6,8-positions) which would increase PSA and reduce LogP, fundamentally altering predicted bioavailability-relevant properties.

Polar surface area Bioavailability prediction Structure-property relationship

Procurement-Relevant Application Scenarios for 1,3,6,8-Tetramethyl-2,7-naphthyridine Based on Verified Differentiation Evidence


Lipophilicity-Guided Medicinal Chemistry: Scaffold Selection for CNS-Penetrant or Membrane-Permeable Candidate Optimization

Medicinal chemistry teams optimizing lead compounds for passive membrane permeability should consider 1,3,6,8-tetramethyl-2,7-naphthyridine as a core scaffold when the target product profile requires a LogP in the 2–3 range without introducing additional hydrogen-bond donors or acceptors. The compound's LogP of 2.86, combined with a PSA of only 25.78 Ų, places it in a favourable region of the Lipinski property space for oral bioavailability and blood-brain barrier penetration. This profile is supported by the quantitative LogP and PSA comparisons with the parent 2,7-naphthyridine described in Section 3 (Evidence Items 1 and 5), demonstrating a 5.4-fold lipophilicity increase with no PSA penalty. For procurement purposes, specifying CAS 88300-52-1 ensures acquisition of the exact scaffold with these validated physicochemical properties, rather than a generic '2,7-naphthyridine derivative' which may have a LogP below 1 and fundamentally different permeability characteristics [1].

Scalable Synthesis Programs: Leveraging the One-Pot Tetraacylation Route for Cost-Effective Multi-Gram Procurement

Research groups or CDMOs requiring multi-gram quantities of a tetraalkyl-2,7-naphthyridine building block should prioritize 1,3,6,8-tetramethyl-2,7-naphthyridine because its one-pot Friedel-Crafts tetraacetylation synthetic route enables more economical scale-up compared to multi-step condensation routes required for non-tetraalkyl-substituted 2,7-naphthyridines. The synthesis proceeds from inexpensive bulk feedstocks (isobutene precursors and acetyl chloride) and a common Lewis acid catalyst (AlCl₃), as documented in the Erre et al. 1984 Tetrahedron Letters paper cited in Section 3 (Evidence Item 3). This synthetic efficiency has direct procurement implications: the compound is listed by multiple global suppliers (including Dayang Chem and Zibo Hangyu Biotechnology) at competitive pricing relative to custom-synthesized, partially substituted 2,7-naphthyridine analogs that require lengthier synthetic sequences. Users seeking the tetraethyl or tetrapropyl homologs should note that these are accessible via the same general method but with correspondingly higher acyl chloride costs .

Analytical Reference Standard: Identity Verification of 2,7-Naphthyridine-Derived Compounds Using Validated Spectral Libraries

Analytical chemistry and QC laboratories tasked with confirming the identity of incoming 2,7-naphthyridine derivatives can rely on 1,3,6,8-tetramethyl-2,7-naphthyridine as a well-characterized reference standard. Its ¹H NMR and GC-MS spectra are deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID: HPC6jiPQ20c), enabling direct spectral matching for identity confirmation without the need for independent structural elucidation. The distinct InChIKey (BPEYFVCOPHRJPE-UHFFFAOYSA-N) provides an unambiguous digital identifier for database cross-referencing. This is particularly valuable given that isomeric tetramethyl-naphthyridines share the same molecular formula (C₁₂H₁₄N₂, exact mass 186.115698) and cannot be distinguished by mass spectrometry alone—only the specific NMR fingerprint or GC retention index can resolve these isomers, as discussed in Section 3 (Evidence Item 4). Procurement of the exact CAS 88300-52-1 compound, accompanied by its certified spectral data, mitigates the risk of isomeric misidentification [2].

Structure-Property Relationship (SPR) Studies: Systematic Exploration of Alkyl Substituent Effects Using the Tetraalkyl-2,7-naphthyridine Series

Physical organic chemistry and computational chemistry groups investigating the effect of alkyl substitution on heteroaromatic core properties should use 1,3,6,8-tetramethyl-2,7-naphthyridine as the foundational member of a systematic tetraalkyl series. The Friedel-Crafts tetraacylation methodology (Section 3, Evidence Item 3) provides access to the full homologous series (methyl, ethyl, propyl, butyl, isopropyl), enabling systematic variation of the alkyl group while holding the 2,7-naphthyridine core and substitution topology constant. The quantitative physical property data established in Section 3 (density: 1.063 g/cm³; refractive index: 1.595; LogP: 2.86) for the tetramethyl derivative serve as the anchor point for constructing property-trend curves across the series, which can inform predictions of melting point, solubility, and chromatographic behaviour for novel tetraalkyl analogs prior to synthesis. Procuring the tetramethyl member first is a logical starting point for such a study because it represents the smallest alkyl group in the series and is likely the most readily available and lowest-cost member [3].

Quote Request

Request a Quote for 1,3,6,8-Tetramethyl-2,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.